molecular formula C16H16BrN5S B5600328 4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

Cat. No.: B5600328
M. Wt: 390.3 g/mol
InChI Key: OKJJHKHFTNNXHO-GIJQJNRQSA-N
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Description

4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a bromophenyl group, a dimethylpyrrol ring, and a triazole-thione moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a suitable phenyl precursor to obtain the 4-bromophenyl intermediate.

    Synthesis of the Dimethylpyrrol Ring: The dimethylpyrrol ring is synthesized through a series of reactions, including cyclization and methylation.

    Coupling Reaction: The bromophenyl intermediate is then coupled with the dimethylpyrrol ring under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl phenyl ether: An aromatic ether with a similar bromophenyl group.

    4-[(4-Bromophenyl)ethynyl]pyridine: A compound with a bromophenyl group and a pyridine ring.

    (E)-4-(((4-Bromophenyl)imino)methyl)phenol: A compound with a bromophenyl group and an imino-methyl linkage.

Uniqueness

4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione is unique due to its combination of a bromophenyl group, a dimethylpyrrol ring, and a triazole-thione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5S/c1-10-8-13(9-18-22-12(3)19-20-16(22)23)11(2)21(10)15-6-4-14(17)5-7-15/h4-9H,1-3H3,(H,20,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJJHKHFTNNXHO-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NN3C(=NNC3=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/N3C(=NNC3=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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